

Vupanorsen in the Study of Atherogenic Dyslipidemia: Application Notes and Protocols

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Compound of Interest

Compound Name: Vupanorsen

Cat. No.: B611788

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Introduction

Vupanorsen (formerly AKCEA-ANGPTL3-LRx or PF-07285557) is an investigational second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) designed to reduce the synthesis of angiopoietin-like 3 (ANGPTL3) protein in the liver.^{[1][2]} ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).^[1] Genetic studies have shown that loss-of-function variants in the ANGPTL3 gene are associated with lower levels of plasma triglycerides, LDL-cholesterol (LDL-C), and a reduced risk of coronary artery disease.^{[1][3]} This has made ANGPTL3 a promising therapeutic target for managing atherogenic dyslipidemia, a condition characterized by elevated triglycerides, increased small dense LDL particles, and low high-density lipoprotein cholesterol (HDL-C).

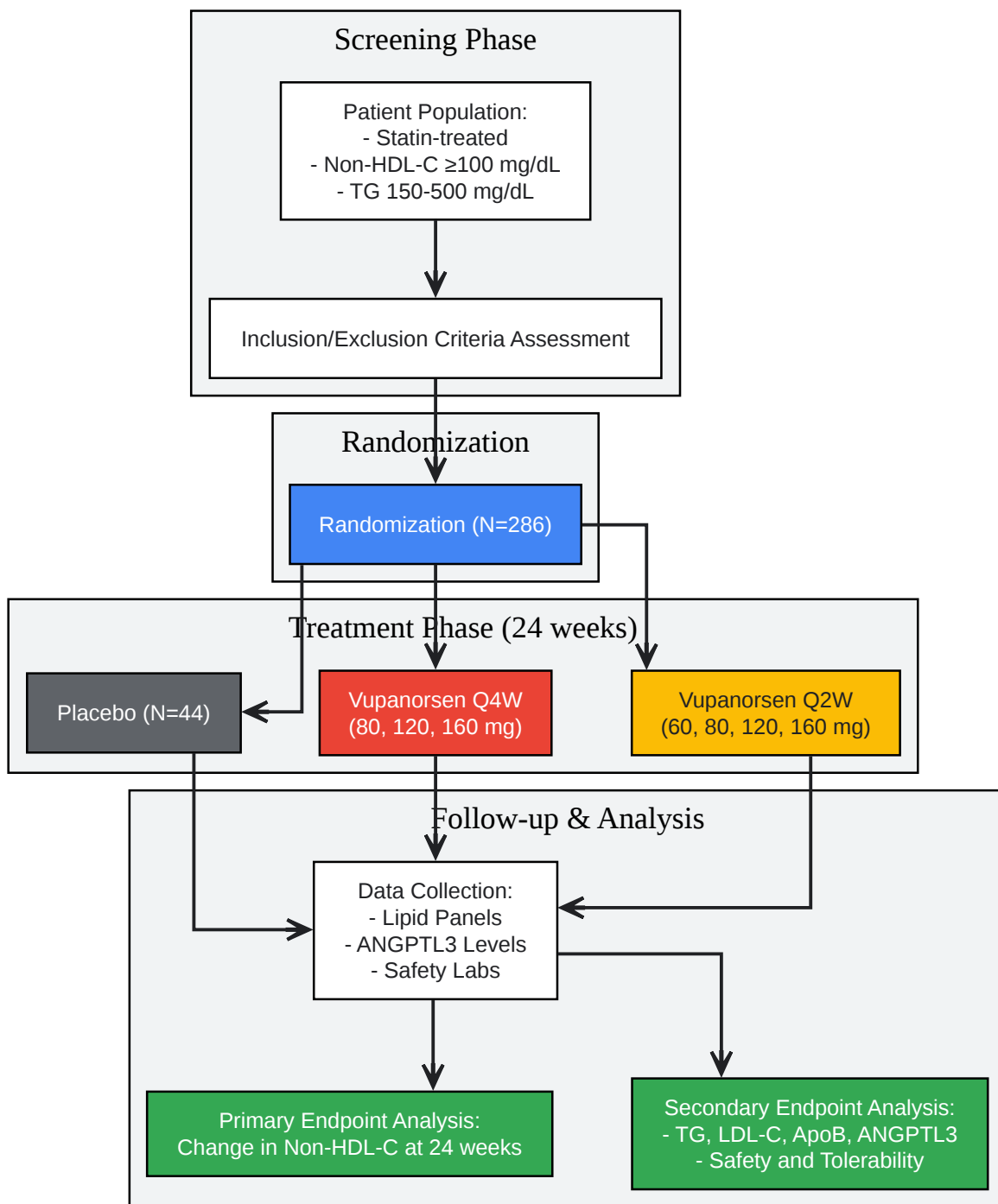
These application notes provide a comprehensive overview of the key findings from clinical studies of **vupanorsen**, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows.

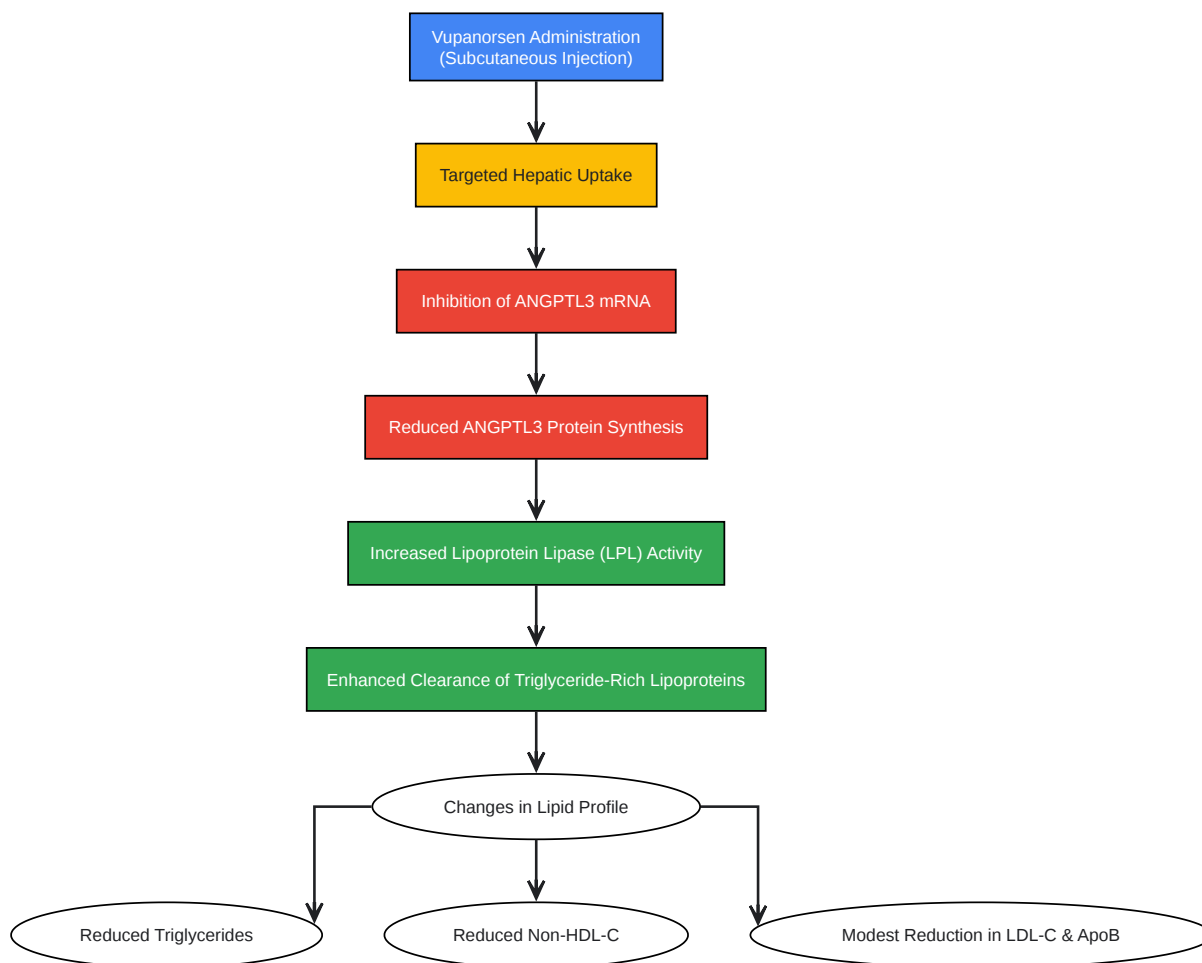
Mechanism of Action

Vupanorsen is designed to specifically target the messenger RNA (mRNA) that codes for ANGPTL3. As a GalNAc-conjugated ASO, it is efficiently taken up by hepatocytes, the primary site of ANGPTL3 production.^[1] Once inside the liver cells, **vupanorsen** binds to the ANGPTL3

mRNA, leading to its degradation by RNase H. This prevents the translation of ANGPTL3 mRNA into protein, thereby reducing the amount of circulating ANGPTL3. The subsequent decrease in ANGPTL3 levels leads to increased LPL activity, which in turn enhances the clearance of triglyceride-rich lipoproteins from the circulation.







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References

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